Beta-Amyloid peptides are generated through the proteolytic processing of amyloid precursor protein. The initial cleavage is performed by beta-site amyloid precursor protein cleaving enzyme 1, followed by further processing by gamma-secretase, which releases various lengths of amyloid-beta peptides, including Beta-Amyloid (17-28) .
Beta-Amyloid (17-28) belongs to a class of peptides known as amyloid-beta peptides. These peptides are categorized based on their length and sequence, with notable variants including Beta-Amyloid (40) and Beta-Amyloid (42), which are the most studied in relation to Alzheimer's disease pathology.
The synthesis of Beta-Amyloid (17-28) typically involves solid-phase peptide synthesis, a widely used method for assembling peptides in a stepwise manner on a solid support. This technique allows for precise control over the sequence and purity of the synthesized peptide.
Beta-Amyloid (17-28) has a specific sequence: KLVFFAEDV. This fragment is known for its propensity to adopt beta-sheet structures, which are critical for its aggregation into fibrils.
Beta-Amyloid (17-28) participates in several significant reactions that contribute to its aggregation:
The aggregation process can be monitored using techniques like thioflavin T fluorescence assays, which indicate the formation of beta-sheet-rich structures characteristic of amyloid fibrils.
The mechanism by which Beta-Amyloid (17-28) contributes to neurodegeneration involves several steps:
Studies have demonstrated that even small fragments like Beta-Amyloid (17-28) can exhibit significant neurotoxic effects, highlighting its importance in the broader context of amyloid-beta pathology .
Beta-Amyloid (17-28) serves several important roles in scientific research:
The systematic study of beta-amyloid (Aβ) proteolytic fragments has been pivotal in deciphering Alzheimer’s disease (AD) mechanisms since the isolation of Aβ peptides from cerebrovascular deposits in 1984 [1]. Early research identified Aβ(17–28) (sequence: LVFFAEDVGS NK) as a core structural and functional subdomain within full-length Aβ peptides [6]. Historically, this fragment gained prominence due to its exceptional aggregation propensity and its ability to accelerate the aggregation of full-length Aβ40, as demonstrated in co-incubation experiments [2] [10]. Unlike the N-terminal fragments (e.g., Aβ(1–16)) that show minimal aggregation behavior, Aβ(17–28) contains the central hydrophobic cluster (L17VFFA21) – a region now recognized as essential for initiating β-sheet formation and amyloidogenesis [2] [6]. Its commercial availability as a research tool (≥90% purity) facilitated extensive biophysical characterization, cementing its role in studying amyloid aggregation pathways independent of full-length Aβ complexities [6].
Table 1: Key Amyloid-β Fragments in Alzheimer's Research
Fragment | Sequence Region | Aggregation Propensity | Primary Research Significance |
---|---|---|---|
Aβ(1–40) | Full-length | Moderate | Most abundant physiological isoform |
Aβ(17–28) | Central core | High | Contains hydrophobic cluster & salt bridge motif |
Aβ(25–35) | C-terminal segment | Very High | Generates highly toxic oligomers |
Aβ(1–28) | N-terminal extended | Low | Soluble, minimal aggregation |
Aβ(29–40) | C-terminal | Moderate | Hydrophobic, contributes to fibril stability |
Data synthesized from comparative studies [2] [6] [10]
Within the amyloid cascade hypothesis – which posits Aβ dyshomeostasis as the primary driver of AD pathogenesis – Aβ(17–28) serves as a critical molecular executor. This fragment encapsulates the structural transition from soluble monomers to neurotoxic oligomers [7]. The amyloid cascade implicates Aβ aggregation as the inciting event that precedes tau pathology, synaptic dysfunction, and neurodegeneration [9]. Aβ(17–28) accelerates this cascade through two key mechanisms: First, its LVFFA motif nucleates β-sheet formation via hydrophobic interactions, creating aggregation-competent species. Second, residues D23 and K28 form a salt bridge that stabilizes the hairpin-like conformation necessary for oligomer assembly and protofibril extension [5] [7]. Crucially, soluble oligomers generated from Aβ(17–28)-rich intermediates correlate with synaptic toxicity, explaining why plaque burden poorly correlates with cognitive decline while soluble oligomer levels show strong clinical correlation [1] [9]. This fragment’s behavior thus resolves a historical paradox in AD pathology: how diffuse Aβ species exert toxicity before fibrillar plaque deposition [1] [7].
The residues 17–28 constitute a physicochemical "hotspot" governing Aβ’s transition from disordered monomers to structured aggregates. Molecular dynamics simulations reveal that this region exhibits the highest intramolecular contact probability with the C-terminal domains (residues 29–42) in Aβ42, facilitating β-hairpin formation – a structural prerequisite for oligomerization [5]. Specifically:
Table 2: Functional Impact of Key Residues in Aβ(17–28)
Residue Position | Amino Acid | Role in Aggregation | Consequence of Mutation |
---|---|---|---|
17 (Leu) | Hydrophobic | Nucleation core | Reduced β-sheet propensity |
19 (Phe) | Aromatic | π-stacking | Loss of fibril elongation |
20 (Phe) | Aromatic | Cross-monomer packing | Suppressed oligomerization |
22 (Glu) | Acidic | Salt bridge participant | Destabilized β-hairpin |
23 (Asp) | Acidic | Salt bridge anchor | Impaired oligomer stability |
28 (Lys) | Basic | Salt bridge partner | Disrupted intramolecular folding |
Data derived from mutagenesis studies and MD simulations [2] [5] [10]
This region’s significance is further highlighted by its conservation across species and its exposure in soluble oligomers, making it a critical epitope for therapeutic targeting [7] [9]. The discovery that Aβ(17–28) fragments co-localize with full-length Aβ in human AD plaques underscores its in vivo relevance as both a standalone aggregant and a co-factor in amyloidogenesis [6] [10].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8